molecular formula C16H13F3N2O4S B2917533 (5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421466-26-3

(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Numéro de catalogue: B2917533
Numéro CAS: 1421466-26-3
Poids moléculaire: 386.35
Clé InChI: WAZNRXDWSJTJFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 5,6-dihydro-1,4-dioxine moiety, a heterocyclic system that appears in various biologically active molecules and pharmaceutical intermediates . The compound also contains a benzo[d]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles. The presence of the electron-withdrawing trifluoromethyl group on the benzothiazole ring is a common strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity in drug design . Furthermore, the azetidine ring adds a conformationally constrained amine, a feature increasingly utilized to improve the potency and physicochemical properties of therapeutic candidates. While specific biological data and mechanism of action for this precise molecule are not currently detailed in the widely available scientific literature, its complex structure suggests significant potential as a key intermediate or a target for high-throughput screening. Researchers may find value in investigating its applications, particularly in areas such as enzyme inhibition or as a scaffold for the development of novel therapeutic agents. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4S/c17-16(18,19)10-2-1-3-12-13(10)20-15(26-12)25-9-6-21(7-9)14(22)11-8-23-4-5-24-11/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZNRXDWSJTJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the dioxin moiety followed by the introduction of the trifluoromethylbenzothiazole and azetidine components. The synthetic route often employs various reagents and catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains. The results indicated varying degrees of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing limited activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

CompoundBacterial StrainActivity Level
1S. aureusModerate
2B. cereusHigh
3E. coliLow
4P. aeruginosaNone

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH assay. Compounds with similar structures demonstrated significant free radical scavenging abilities, with IC50 values indicating their efficiency compared to standard antioxidants like ascorbic acid .

SampleIC50 (mg/mL)% Inhibition
Compound A0.2585
Compound B0.5070
Ascorbic Acid0.1095

Anticancer Activity

Preliminary studies suggest that compounds containing the benzothiazole moiety may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The specific compound has not been extensively studied in this context but is hypothesized to possess similar effects based on structural analogs .

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class is influenced by their structural features. Key factors include:

  • Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances lipophilicity and biological potency.
  • Dioxin Ring : This moiety is believed to play a crucial role in binding interactions with biological targets.
  • Azetidine Substituent : This contributes to the overall stability and reactivity of the compound.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives showed that modifications on the azetidine ring significantly enhanced antimicrobial activity against specific pathogens.
  • Antioxidant Properties : Research highlighted that structural variations led to differing antioxidant capacities, suggesting that careful design can optimize these effects for therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (CAS: 326014-77-1)
  • Structural Similarities :
    • Contains a dihydrodioxin ring.
    • Features a triazolylthio group instead of the benzo[d]thiazol-azetidine system.
  • Key Differences :
    • Substituents : Compound A includes 4-ethoxybenzyl and 4-methoxyphenyl groups, which are bulkier and less electronegative than the trifluoromethyl group in the target compound.
    • Molecular Weight : 517.6 g/mol (Compound A) vs. ~450–500 g/mol (estimated for the target compound).
    • Bioactivity : While Compound A’s bioactivity is unspecified, triazole derivatives are often explored for antimicrobial or anticancer activity .
Compound B : Ferroptosis-Inducing Agents (FINs)
  • Context : Ferroptosis inducers (e.g., erastin, RAS-selective lethal compounds) share heterocyclic components but lack the dioxin-thiazole-azetidine framework.
  • Potency: Trifluoromethyl groups in benzo[d]thiazole derivatives could enhance membrane permeability compared to polar FINs like sulfasalazine.

Functional Group Analysis

Feature Target Compound Compound A Typical FINs
Core Heterocycle Dihydrodioxin + benzo[d]thiazole Dihydrodioxin + triazole Benzene or pyrazine derivatives
Substituent Trifluoromethyl Ethoxybenzyl, methoxyphenyl Sulfonyl, amine
Nitrogen Ring Azetidine (4-membered) None Piperazine (6-membered)
Molecular Weight ~450–500 g/mol (estimated) 517.6 g/mol 250–400 g/mol

Pharmacokinetic and Bioactivity Insights

  • Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to ethoxy or methoxy groups in Compound A .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.